Undecanoic acid, 11-(acetyloxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(acetyloxy)-, typically involves the esterification of undecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of undecanoic acid, 11-(acetyloxy)-, follows similar principles but with optimized conditions for higher yield and purity. The process involves continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-(acetyloxy)-, undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield undecanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Undecanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Undecanoic acid, 11-(acetyloxy)-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-(acetyloxy)-, involves its interaction with biological membranes and enzymes. The acetoxy group can be hydrolyzed, releasing acetic acid, which may disrupt cellular processes. Additionally, the compound can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: The parent compound, lacking the acetoxy group.
11-Hydroxyundecanoic acid: A hydroxyl derivative of undecanoic acid.
11-Bromoundecanoic acid: A brominated derivative used in organic synthesis.
Uniqueness
Undecanoic acid, 11-(acetyloxy)-, is unique due to the presence of the acetoxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
54894-30-3 |
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Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
11-acetyloxyundecanoic acid |
InChI |
InChI=1S/C13H24O4/c1-12(14)17-11-9-7-5-3-2-4-6-8-10-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI Key |
UNNAFZNNLQIDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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